molecular formula C26H42NO5- B1263187 Glycodeoxycholate

Glycodeoxycholate

Cat. No. B1263187
M. Wt: 448.6 g/mol
InChI Key: WVULKSPCQVQLCU-BUXLTGKBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycodeoxycholate is a N-acylglycinate that is the conjugate base of glycodeoxycholic acid. It has a role as a human metabolite. It is a conjugate base of a glycodeoxycholic acid.
A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.

Scientific Research Applications

Glycodeoxycholate and Hepatocellular Apoptosis

Research demonstrates that Glycodeoxycholate (GDC) is capable of inducing apoptosis in rat hepatocytes. Various concentrations of GDC led to the observation of apoptotic cells under light and transmission electron microscopes. This finding suggests a relationship between GDC and liver cell apoptosis, highlighting its potential role in studies related to liver diseases or cellular apoptosis mechanisms (Huang et al., 2000).

Glycodeoxycholate in Transporting Polypeptide Research

Glycodeoxycholate 3‐O‐Glucuronide (GDCA‐3G) serves as a sensitive and specific biomarker for organic anion transporting polypeptide 1B1 (OATP1B1) in humans. This study highlights the importance of GDCA‐3G in understanding the transport of substances across liver cells and could be pivotal in pharmacological research and the development of drugs targeting liver diseases (Neuvonen et al., 2020).

Glycodeoxycholate in Molecular Interaction Studies

A study on the composition of aggregates formed by sodium glycocholate and glycodeoxycholate demonstrates their varying interactions based on the reagent and ionic medium concentrations. This research provides insight into the behavior of these bile anions in different conditions, which is valuable in understanding their roles in biological systems and potentially in the design of drug delivery systems (Bottari & Festa, 2005).

Glycodeoxycholate in Buccal Permeation Studies

Glycodeoxycholate has been utilized in studies examining the permeability of substances across the buccal mucosa, specifically observing the effects of pH, osmolarity, and permeation enhancers on drug absorption. This research is crucial in developing effective methods for drug delivery through the buccal route (Wang, Zuo, & Chow, 2009).

Glycodeoxycholate in Bile Salt Studies

Studies have demonstrated that glycodeoxycholate, along with other bile salts, can influence the growth and induce apoptosis in cultured human normal esophageal mucosal epithelial cells. This research provides a foundation for understanding the effects of bile salts on cell growth and apoptosis, which has implications in studying esophageal diseases and potentially in developing treatments (Zhang et al., 2005).

properties

Product Name

Glycodeoxycholate

Molecular Formula

C26H42NO5-

Molecular Weight

448.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1

InChI Key

WVULKSPCQVQLCU-BUXLTGKBSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

synonyms

Acid, Glycodeoxycholic
Deoxycholate, Glycine
Deoxycholylglycine
Glycine Deoxycholate
Glycodeoxycholate
Glycodeoxycholic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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